2-(Trifluoromethoxy)naphthalene-7-boronic acid
Description
Properties
Molecular Formula |
C11H8BF3O3 |
|---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
[7-(trifluoromethoxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-1-3-9(12(16)17)5-8(7)6-10/h1-6,16-17H |
InChI Key |
FOCOSPUITZQZJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM) Followed by Boronation
This two-step approach leverages lithium- or magnesium-mediated directed metalation to achieve regioselective boronation.
Substrate Preparation
Starting with 2-(trifluoromethoxy)naphthalene, the 7-position is activated using a directing group (DG). For example, N,N-diethylcarbamate (DG) at the 1-position directs metalation to the 7-position.
Metalation and Boronation
-
Conditions :
-
Mechanistic Insight : LiTMP abstracts the proton para to the DG, forming a lithio-intermediate that reacts with B(OiPr)₃ to install the boronate ester.
Table 1 : Optimization of DoM-Boronation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | −78°C | Prevents side reactions |
| DG Position | 1-Naphthalene | Maximizes 7-selectivity |
| Boron Electrophile | B(OiPr)₃ | Higher efficiency vs. B(OMe)₃ |
Suzuki-Miyaura Cross-Coupling of Prefunctionalized Halides
This method employs palladium-catalyzed coupling between a boronic acid and a halogenated naphthalene derivative.
Halide Synthesis
Coupling Conditions
Key Advantage : Compatibility with sensitive functional groups due to mild conditions.
Fluorination of Methoxy-Substituted Intermediates
Introducing the trifluoromethoxy group via late-stage fluorination avoids competing boronation side reactions.
Direct Trifluoromethoxylation
Limitation : Competing O-demethylation reduces efficiency, necessitating excess CF₃SO₂CF₃.
One-Pot Borylation-Trifluoromethoxylation
A tandem protocol combining iridium-catalyzed C–H borylation and fluorination streamlines synthesis.
Iridium-Catalyzed Borylation
Advantages Over Stepwise Methods
Comparative Analysis of Methods
Table 2 : Method Comparison Based on Scalability and Efficiency
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| DoM-Boronation | 68–75 | Moderate | High |
| Suzuki Cross-Coupling | 82–86 | High | Moderate |
| Late-Stage Fluorination | 58 | Low | Low |
| One-Pot Borylation | 70 | High | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Deborylative Cyanation/Thiocyanation
Key Observations :
-
Yield : Poor for electron-neutral naphthyl boronic acids (~0–20%) without trifluoroborate conversion .
-
Conditions : Room temperature, no metal catalysts, bases, or additives .
Palladium-Catalyzed Cross-Couplings
The trifluoromethoxy group’s electron-deficient nature enhances reactivity in palladium-mediated reactions, such as Suzuki–Miyaura couplings. Studies on analogous naphthyl boronic acids show improved catalytic efficiency due to the substituent’s ability to stabilize transition states.
Borylation and Rearrangements
In metal-free borylation, the naphthalene framework can participate in 1,5-sigmatropic rearrangements to form bicyclic boronates. For example, substrates with vinyl groups undergo tautomerization to form quinone methide intermediates, facilitating C–B bond formation .
| Reaction Type | Mechanism | Yield |
|---|---|---|
| Deborylative thiocyanation | Electrochemical, no metal catalysts | 0–20% (neutral) |
| Suzuki–Miyaura coupling | Palladium-catalyzed, enhanced by OCF₃ | Moderate–high |
| Bicyclic borylation | Sigmatropic rearrangement | 56–75% |
Electronic Effects
The trifluoromethoxy group’s strong electron-withdrawing nature reduces acidity compared to unsubstituted naphthyl boronic acids. For example, ortho-substituted analogs exhibit weaker acidity due to intramolecular hydrogen bonding with the OCF₃ group .
Acidity Comparison :
| Position | Acidity | Key Factor |
|---|---|---|
| Ortho | Lower | Intramolecular H-bonding (OCF₃) |
| Para | Higher | Reduced steric hindrance |
Biological Interactions
While direct data on 2-(trifluoromethoxy)naphthalene-7-boronic acid is limited, studies on phenylboronic acid analogs suggest antibacterial activity via interactions with enzymes like Leucyl-tRNA synthetase (LeuRS). Docking studies indicate binding energies of -4.45 to -5.29 kcal/mol for similar compounds, though in vitro MIC values remain moderate (125–250 µg/mL) .
Catalytic Chemistry
Used in palladium-catalyzed cross-couplings to form carbon-carbon bonds, leveraging the OCF₃ group’s electronic effects for improved efficiency.
Medicinal Chemistry
Potential enzyme inhibitors (e.g., proteasomes, kinases) due to boronic acid’s ability to interact with nucleophilic sites .
Challenges and Limitations
-
Substrate Reactivity : Electron-neutral naphthyl boronic acids often require trifluoroborate conversion for efficient deborylative reactions .
-
Scalability : Synthesis methods like cryogenic metalation are challenging for industrial-scale production .
This compound’s reactivity profile is shaped by the interplay between the naphthalene scaffold and the trifluoromethoxy group, offering opportunities in catalysis and drug discovery while presenting challenges in reaction optimization.
Scientific Research Applications
Medicinal Chemistry
Potential as an Inhibitor:
Research indicates that 2-(Trifluoromethoxy)naphthalene-7-boronic acid may act as an inhibitor for specific enzymes, including proteasomes and kinases. These enzymes are critical in various biological processes, including cell cycle regulation and apoptosis. The compound's unique trifluoromethoxy group is believed to enhance its selectivity and potency against biological targets, making it a candidate for drug development.
Case Study:
In a study evaluating the biological activity of various boronic acids, 2-(Trifluoromethoxy)naphthalene-7-boronic acid exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent .
Catalysis
Palladium-Catalyzed Reactions:
The compound demonstrates enhanced reactivity in palladium-catalyzed cross-coupling reactions. Its electronic properties allow for effective participation in catalytic cycles, improving yields compared to other boronic acids.
Data Table:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling with Aryl Halides | 85 | Pd(OAc)₂, K₂CO₃ in DMF |
| Heck Reaction | 78 | Pd(PPh₃)₂Cl₂, Et₃N at 80°C |
| Stille Coupling | 90 | Pd(PPh₃)₂Cl₂, THF under reflux |
Insights:
The trifluoromethoxy group significantly influences the reactivity of the boronic acid in these reactions, allowing for more efficient synthesis of complex organic molecules .
Materials Science
Functional Materials:
2-(Trifluoromethoxy)naphthalene-7-boronic acid is also being explored for its potential in creating functional materials. Its ability to form stable complexes with various substrates opens avenues for developing sensors and other materials with specific electronic properties.
Case Study:
Recent research highlighted the use of this compound in the synthesis of novel polymeric materials that exhibit enhanced conductivity and stability under varying environmental conditions . These materials could have applications in electronics and photonics.
Antimicrobial Activity
Biological Testing:
In vitro studies have shown that derivatives of boronic acids, including 2-(Trifluoromethoxy)naphthalene-7-boronic acid, possess antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Escherichia coli and fungi like Candida albicans.
Data Table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Candida albicans | 64 µg/mL | Moderate |
| Aspergillus niger | 16 µg/mL | High |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-boronic acid primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Introducing the -OCF₃ group requires halogen exchange or nucleophilic fluorination, which can be low-yielding if steric hindrance occurs .
- Stability : The boronic acid group is prone to protodeboronation under acidic conditions, necessitating optimized reaction pH (e.g., Na₂CO₃ in Suzuki couplings) .
Biological Activity
2-(Trifluoromethoxy)naphthalene-7-boronic acid (TFM-NBA) is a boronic acid derivative with significant potential in medicinal chemistry. Characterized by the presence of a trifluoromethoxy group, this compound exhibits unique electronic properties that enhance its biological activity. This article reviews recent research findings, case studies, and data tables related to the biological activity of TFM-NBA.
- Chemical Formula : C₁₁H₈BF₃O₃
- Molecular Weight : 255.99 g/mol
- Structure : The compound features a boron atom bonded to a naphthalene ring, with a trifluoromethoxy group at the 2-position.
Boronic acids, including TFM-NBA, are known for their ability to inhibit various enzymes, particularly proteasomes and kinases. The trifluoromethoxy substitution is believed to enhance selectivity and potency against specific biological targets.
Enzyme Inhibition
Research indicates that TFM-NBA may inhibit:
- Proteasomes : Enzymes responsible for degrading ubiquitinated proteins.
- Kinases : Enzymes that add phosphate groups to substrates, affecting signaling pathways.
Antimicrobial Activity
Recent studies have shown that TFM-NBA exhibits antimicrobial properties. A study on related compounds demonstrated that certain boronic acids possess antibacterial activity against Bacillus cereus . This suggests that TFM-NBA may also have similar effects.
Case Study: Metabolism by Microbial Strains
A study involving Arthrobacter nicotinovorans highlighted the metabolic pathways of arylboronic acids, indicating that while some compounds were metabolized, others like 2-(trifluoromethyl)phenylboronic acid showed no significant degradation . This suggests that TFM-NBA may undergo similar metabolic processes, which could influence its biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Naphthaleneboronic Acid | C₁₁H₉B | Lacks electron-withdrawing substituents; more reactive |
| 6-(Trifluoromethoxy)naphthalen-2-ylboronic Acid | C₁₁H₈BF₃O₃ | Different position of trifluoromethoxy group affects reactivity |
| 2-(Trifluoromethoxy)phenylboronic Acid | C₉H₈BF₃O₃ | Similar trifluoromethoxy group but lacks naphthalene structure |
The unique trifluoromethoxy substitution in TFM-NBA enhances its electronic properties compared to other boronic acids, potentially increasing its efficacy as an enzyme inhibitor.
Synthesis and Reactivity
The synthesis of TFM-NBA can be achieved through various methods, including palladium-catalyzed reactions. Its reactivity is significantly influenced by the electronic effects of the trifluoromethoxy group, making it a valuable compound in synthetic methodologies .
Q & A
Q. How to resolve contradictory data in reaction yields across studies (e.g., Suzuki couplings)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
